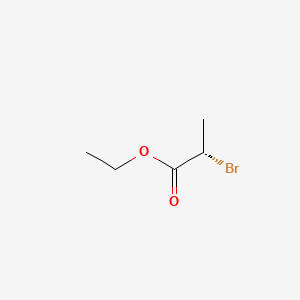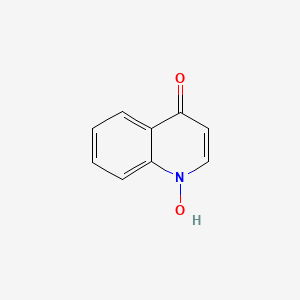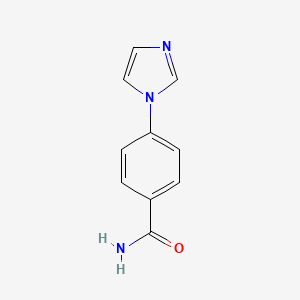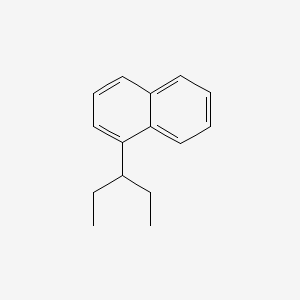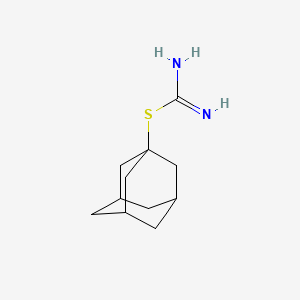
1-Adamantyl imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl imidothiocarbamate is a chemical compound characterized by the presence of an adamantane moiety attached to an imidothiocarbamate group. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique structural properties and stability. The imidothiocarbamate group introduces additional functional versatility, making this compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantyl imidothiocarbamate typically involves the reaction of 1-adamantylamine with carbon disulfide and an appropriate amine to form the imidothiocarbamate structure. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Adamantyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imidothiocarbamate group to corresponding amines or thiols.
Substitution: The adamantyl group can undergo substitution reactions, where functional groups are introduced at specific positions on the adamantane cage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various functionalized adamantane derivatives.
Aplicaciones Científicas De Investigación
1-Adamantyl imidothiocarbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-adamantyl imidothiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidothiocarbamate group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1-Adamantylthiourea: Shares structural similarities but differs in its sulfur-containing functional group.
1-Adamantylcarbamate: Another related compound with potential therapeutic applications.
Uniqueness: 1-Adamantyl imidothiocarbamate stands out due to its combined structural features of adamantane and imidothiocarbamate, offering a unique combination of stability, lipophilicity, and functional versatility. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
30771-94-9 |
|---|---|
Fórmula molecular |
C11H19BrN2S |
Peso molecular |
291.25 g/mol |
Nombre IUPAC |
1-adamantyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H18N2S.BrH/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |
Clave InChI |
TYAADRAYNQALIL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)SC(=N)N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)SC(=N)N.Br |
| 30771-94-9 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


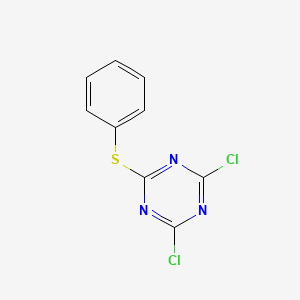
![[(4-chlorophenyl)methoxy]urea](/img/structure/B3050985.png)
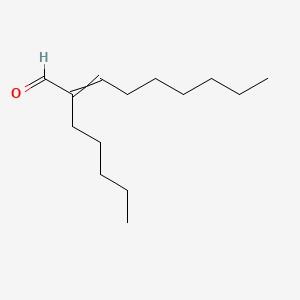
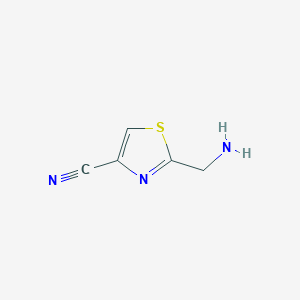
![2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)
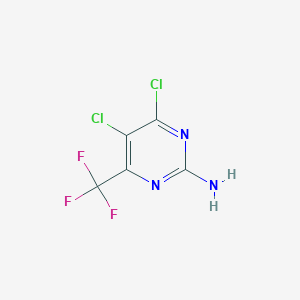
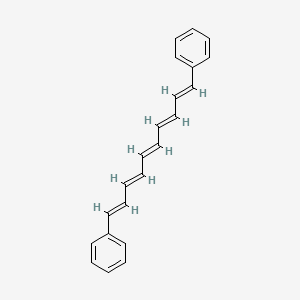
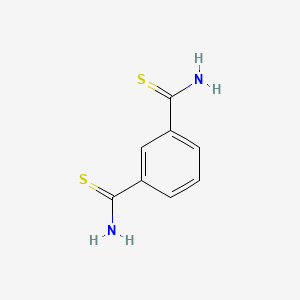
![Hydrazinecarbothioamide, 2-[(2-ethoxyphenyl)methylene]-](/img/structure/B3050995.png)

